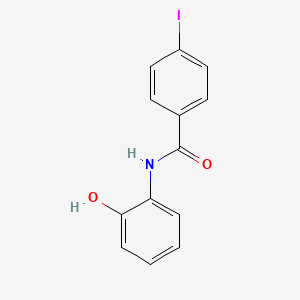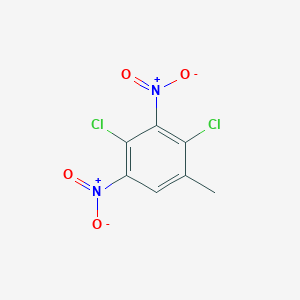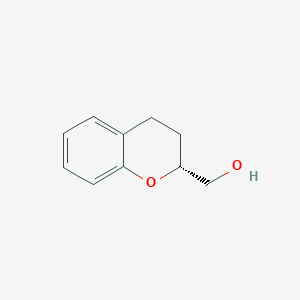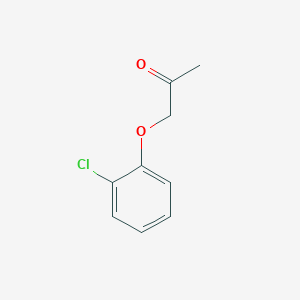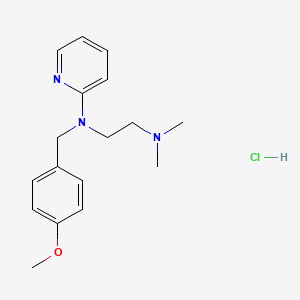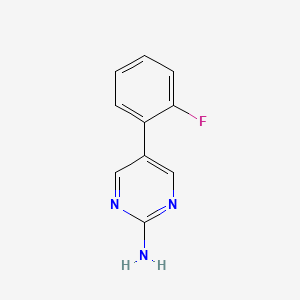
5-(2-Fluorophenyl)pyrimidin-2-amine
Descripción general
Descripción
5-(2-Fluorophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that contains both nitrogen and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)pyrimidin-2-amine typically involves the reaction of 2-fluorobenzaldehyde with guanidine in the presence of a base. The reaction proceeds through a cyclization process to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-(2-Fluorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products:
Substitution Reactions: Alkylated or acylated derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Coupling Reactions:
Aplicaciones Científicas De Investigación
5-(2-Fluorophenyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-(2-Fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable compound in medicinal chemistry.
Comparación Con Compuestos Similares
- 2-Amino-5-(4-fluorophenyl)-pyrimidine
- 2-Amino-5-(2-chlorophenyl)-pyrimidine
- 2-Amino-5-(2-bromophenyl)-pyrimidine
Comparison: 5-(2-Fluorophenyl)pyrimidin-2-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its chemical reactivity. Compared to its chlorinated or brominated analogs, the fluorinated compound often exhibits higher stability and selectivity in biological systems.
Propiedades
Fórmula molecular |
C10H8FN3 |
|---|---|
Peso molecular |
189.19 g/mol |
Nombre IUPAC |
5-(2-fluorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H8FN3/c11-9-4-2-1-3-8(9)7-5-13-10(12)14-6-7/h1-6H,(H2,12,13,14) |
Clave InChI |
KNUXQTMCNJNKIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CN=C(N=C2)N)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

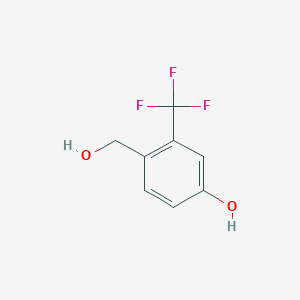
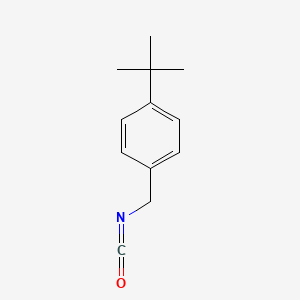
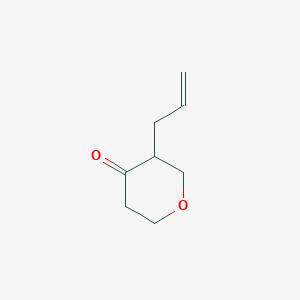
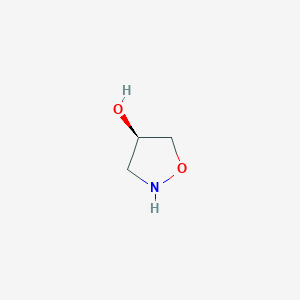

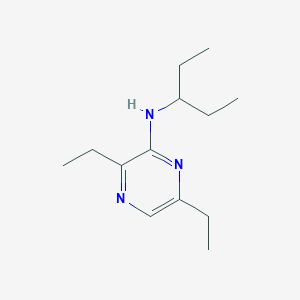
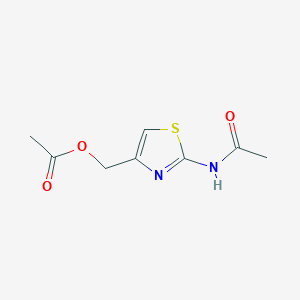
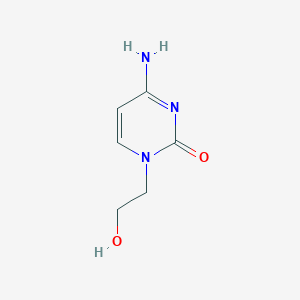
![5,6-Dichloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8735363.png)
